Cas no 863769-42-0 (methyl 4-(piperidin-2-yl)benzoate hydrochloride)

methyl 4-(piperidin-2-yl)benzoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 4-(2-PIPERIDINYL)-, METHYL ESTER, HYDROCHLORIDE
- METHYL 4-(PIPERIDIN-2-YL)BENZOATE HYDROCHLORIDE
- 2-(4-METHOXYCARBONYLPHENYL) PIPERIDINE HYDROCHLORIDE
- 4-PIPERIDIN-2-YL-BENZOIC ACID METHYL ESTER HCL
- JHDNHEWPPXDXMA-UHFFFAOYSA-N
- SCHEMBL1652940
- EN300-12600973
- methyl 4-piperidin-2-ylbenzoate;hydrochloride
- methyl 4-(piperidin-2-yl)benzoate HCl
- MFCD02179145
- CS-0231965
- E87447
- NJB76942
- 863769-42-0
- Z2050015437
- methyl 4-[(2R)-2-piperidyl]benzoate;hydrochloride
- methyl 4-(piperidin-2-yl)benzoate hydrochloride
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- MDL: MFCD02179145
- Inchi: InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H
- InChI Key: JHDNHEWPPXDXMA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 255.1026065Da
- Monoisotopic Mass: 255.1026065Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
methyl 4-(piperidin-2-yl)benzoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB534522-1 g |
Methyl 4-(piperidin-2-yl)benzoate hydrochloride; . |
863769-42-0 | 1g |
€773.50 | 2023-07-11 | ||
Enamine | EN300-12600973-0.05g |
methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95.0% | 0.05g |
$114.0 | 2025-02-21 | |
Aaron | AR01U41Z-50mg |
Methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95% | 50mg |
$182.00 | 2025-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302635-1g |
Methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 98% | 1g |
¥6548.00 | 2024-04-28 | |
abcr | AB534522-250 mg |
Methyl 4-(piperidin-2-yl)benzoate hydrochloride; . |
863769-42-0 | 250MG |
€418.00 | 2023-07-11 | ||
Enamine | EN300-12600973-100mg |
methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95.0% | 100mg |
$171.0 | 2023-10-02 | |
1PlusChem | 1P01U3TN-50mg |
Methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95% | 50mg |
$197.00 | 2024-04-21 | |
Enamine | EN300-12600973-50mg |
methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95.0% | 50mg |
$114.0 | 2023-10-02 | |
Enamine | EN300-12600973-250mg |
methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95.0% | 250mg |
$244.0 | 2023-10-02 | |
Enamine | EN300-12600973-10.0g |
methyl 4-(piperidin-2-yl)benzoate hydrochloride |
863769-42-0 | 95.0% | 10.0g |
$2119.0 | 2025-02-21 |
methyl 4-(piperidin-2-yl)benzoate hydrochloride Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Additional information on methyl 4-(piperidin-2-yl)benzoate hydrochloride
Methyl 4-(Piperidin-2-yl)Benzoate Hydrochloride: A Comprehensive Overview
Methyl 4-(Piperidin-2-yl)Benzoate Hydrochloride (CAS No. 863769-42-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and potential bioactivity, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements related to this compound.
The molecular structure of methyl 4-(piperidin-2-yl)benzoate hydrochloride is notable for its combination of a benzoate ester group and a piperidine ring. The benzoate group contributes to the compound's aromaticity, while the piperidine moiety introduces nitrogen into the structure, potentially enhancing its interaction with biological systems. The hydrochloride salt form suggests that the compound exists in a protonated state, which may influence its solubility and stability under different conditions.
Recent studies have explored the synthesis of methyl 4-(piperidin-2-yl)benzoate hydrochloride through various routes, including nucleophilic substitution and coupling reactions. Researchers have focused on optimizing reaction conditions to improve yield and purity. For instance, a study published in *Organic Process Research & Development* demonstrated that the use of microwave-assisted synthesis significantly reduced reaction time while maintaining high product quality. Such advancements highlight the importance of green chemistry principles in modern synthetic methodologies.
The pharmacological activity of methyl 4-(piperidin-2-yl)benzoate hydrochloride has been a focal point of recent investigations. Preclinical studies indicate that this compound exhibits potential anti-inflammatory and analgesic properties. A research team from the University of Tokyo reported that the compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest that methyl 4-(piperidin-2-yl)benzoate hydrochloride could serve as a lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological applications, methyl 4-(piperidin-2-yl)benzoate hydrochloride has shown promise in materials science. A study published in *Advanced Materials* highlighted its potential as a building block for constructing supramolecular assemblies. The compound's ability to form hydrogen bonds with other molecules makes it an attractive candidate for designing self-healing materials and stimuli-responsive systems.
Recent advancements in computational chemistry have also shed light on the electronic properties of methyl 4-(piperidin-2-yl)benzoate hydrochloride. Density functional theory (DFT) calculations reveal that the compound exhibits a conjugated π-system, which enhances its electronic conductivity. This property could be exploited in developing organic semiconductors for electronic devices such as field-effect transistors (FETs).
The environmental impact of methyl 4-(piperidin-2-yl)benzoate hydrochloride has also been evaluated in recent studies. Research conducted at the University of California, Berkeley, demonstrated that the compound undergoes rapid biodegradation under aerobic conditions, making it an eco-friendly alternative to traditional synthetic compounds. This finding aligns with growing global efforts to develop sustainable chemical products.
In conclusion, methyl 4-(Piperidin-2-yl)Benzoate Hydrochloride (CAS No. 863769-42-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its significance in various fields is expected to grow further.
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